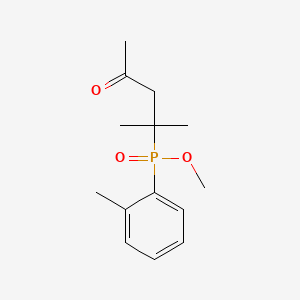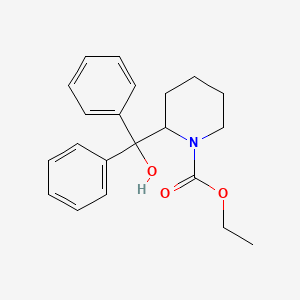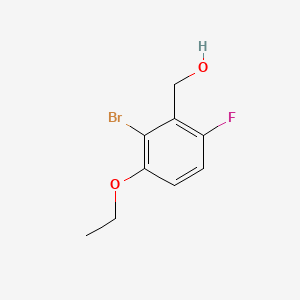
(5-Bromopyridin-3-yl)(imino)(methyl)-l6-sulfanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromopyridin-3-yl)(imino)(methyl)-l6-sulfanone is a chemical compound with the molecular formula C6H7BrN2OS and a molecular weight of 235.1 g/mol This compound is of interest due to its unique structure, which includes a bromopyridine moiety, an imino group, and a sulfanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(imino)(methyl)-l6-sulfanone typically involves the reaction of 5-bromopyridine-3-carbaldehyde with a suitable sulfanone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the imino group. The reaction mixture is usually heated to promote the desired transformation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromopyridin-3-yl)(imino)(methyl)-l6-sulfanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Bromopyridin-3-yl)(imino)(methyl)-l6-sulfanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (5-Bromopyridin-3-yl)(imino)(methyl)-l6-sulfanone involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, while the imino and sulfanone groups may participate in hydrogen bonding or covalent interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (5-Chloropyridin-3-yl)(imino)(methyl)-l6-sulfanone
- (5-Fluoropyridin-3-yl)(imino)(methyl)-l6-sulfanone
- (5-Iodopyridin-3-yl)(imino)(methyl)-l6-sulfanone
Uniqueness
(5-Bromopyridin-3-yl)(imino)(methyl)-l6-sulfanone is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature can enhance its selectivity and potency in various applications .
Propiedades
Fórmula molecular |
C6H7BrN2OS |
|---|---|
Peso molecular |
235.10 g/mol |
Nombre IUPAC |
(5-bromopyridin-3-yl)-imino-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C6H7BrN2OS/c1-11(8,10)6-2-5(7)3-9-4-6/h2-4,8H,1H3 |
Clave InChI |
ZVDWZYPWGDIZIC-UHFFFAOYSA-N |
SMILES canónico |
CS(=N)(=O)C1=CC(=CN=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14022336.png)
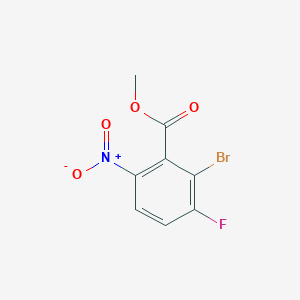
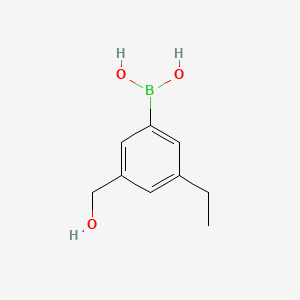
![1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A](/img/structure/B14022346.png)
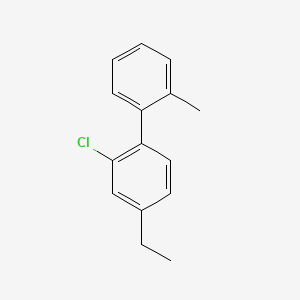

![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)

